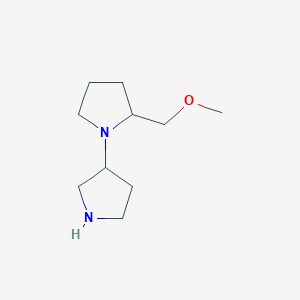
2-(Methoxymethyl)-1-pyrrolidin-3-ylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxymethyl)-1-pyrrolidin-3-ylpyrrolidine is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-1-pyrrolidin-3-ylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 3-pyrrolidinone with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Another approach involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of pyrrolidine is coupled with a methoxymethyl halide in the presence of a palladium catalyst and a base. This method offers high yields and selectivity under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalytic hydrogenation and continuous flow reactors are commonly employed to ensure efficient and consistent production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methoxymethyl)-1-pyrrolidin-3-ylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogen replacing the methoxymethyl group.
Substitution: Substituted pyrrolidines with various functional groups replacing the methoxymethyl group.
Aplicaciones Científicas De Investigación
2-(Methoxymethyl)-1-pyrrolidin-3-ylpyrrolidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(Methoxymethyl)-1-pyrrolidin-3-ylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors in the brain, influencing neuronal signaling and potentially offering therapeutic benefits for neurological conditions .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring, widely used in organic synthesis and medicinal chemistry.
2-(Methoxymethyl)pyrrolidine: A closely related compound with a similar structure but lacking the additional pyrrolidine ring.
N-Methylpyrrolidine: Another derivative with a methyl group attached to the nitrogen atom, used in various chemical applications.
Uniqueness
2-(Methoxymethyl)-1-pyrrolidin-3-ylpyrrolidine is unique due to its dual pyrrolidine rings and the presence of a methoxymethyl group. This structure imparts specific chemical and biological properties that distinguish it from other pyrrolidine derivatives.
Propiedades
Fórmula molecular |
C10H20N2O |
|---|---|
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
2-(methoxymethyl)-1-pyrrolidin-3-ylpyrrolidine |
InChI |
InChI=1S/C10H20N2O/c1-13-8-10-3-2-6-12(10)9-4-5-11-7-9/h9-11H,2-8H2,1H3 |
Clave InChI |
XCKLMBQAJFYYJO-UHFFFAOYSA-N |
SMILES canónico |
COCC1CCCN1C2CCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



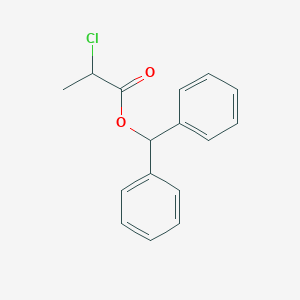
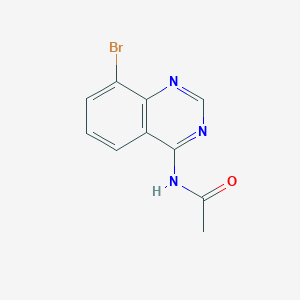
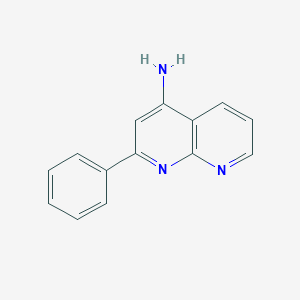



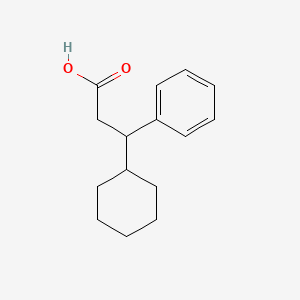
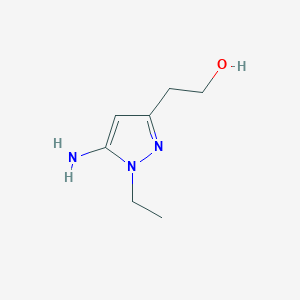
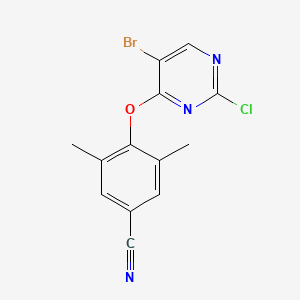
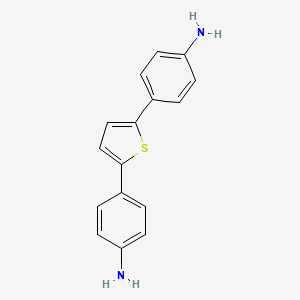
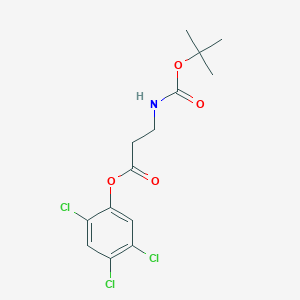
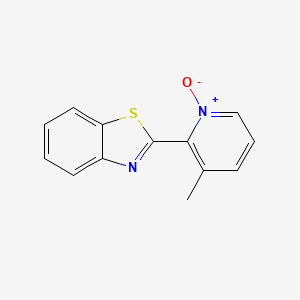
![2-(4-Morpholinyl)-7-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoxaline](/img/structure/B13874945.png)
